[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is known for its stability and reactivity. The trifluoromethyl group attached to the phenyl ring further enhances its chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of a suitable phenylboronic acid derivative with pinacol in the presence of a catalyst. One common method includes the use of palladium-catalyzed borylation reactions, where the phenylboronic acid derivative is coupled with pinacol to form the desired dioxaborolane ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions can produce boron-containing alcohols. Substitution reactions result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a drug intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom within the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and stability.
Bis(pinacolato)diboron: Contains two boron atoms and is used in similar borylation reactions but has different reactivity due to its structure.
Catecholborane: Another boron-containing compound used in hydroboration reactions, but with different chemical properties due to the presence of a catechol group.
Uniqueness
The uniqueness of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid lies in its combination of a stable dioxaborolane ring and a highly reactive trifluoromethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-8-10(15(17,18)19)6-5-9(11)7-12(20)21/h5-6,8H,7H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNWYNUXABWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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